2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone

Medicinal Chemistry Structure‑Activity Relationship Fluorine Chemistry

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone (CAS 50562-07-7) is a fully-synthetic, polyfluorinated aromatic ketone with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol. It is characterized by an α,α-difluoromethyl ketone moiety linked to a meta-substituted phenyl ring bearing a trifluoromethyl group.

Molecular Formula C9H5F5O
Molecular Weight 224.13 g/mol
CAS No. 50562-07-7
Cat. No. B12092739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone
CAS50562-07-7
Molecular FormulaC9H5F5O
Molecular Weight224.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(=O)C(F)F
InChIInChI=1S/C9H5F5O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H
InChIKeyYERNOZMNNPBKCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone (CAS 50562-07-7): A Fluorinated Ketone Building Block for Precision Synthesis


2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone (CAS 50562-07-7) is a fully-synthetic, polyfluorinated aromatic ketone with the molecular formula C9H5F5O and a molecular weight of 224.13 g/mol . It is characterized by an α,α-difluoromethyl ketone moiety linked to a meta-substituted phenyl ring bearing a trifluoromethyl group. The compound is categorized as a gem‑difluoroketone building block and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research, rather than as a final active pharmaceutical ingredient. Its high fluorine mass fraction (approximately 42.4 %) imparts pronounced electron‑withdrawing character and increased lipophilicity relative to non‑fluorinated acetophenone analogs.

Why 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone Cannot Be Swapped with a Generic Fluorinated Acetophenone


The combination of the α,α‑difluoro substitution pattern and the meta‑trifluoromethyl group on the aromatic ring cannot be replicated by simply mixing any fluorinated acetophenone into a synthetic route. Both structural features cooperate to determine the compound's electronic profile, steric environment, and metabolic susceptibility. The gem‑difluoro moiety adjacent to the carbonyl carbon simultaneously increases the electrophilicity of the ketone, modulates hydrate formation equilibrium, and resists metabolic reduction by endogenous ketone reductases more effectively than mono‑fluorinated or non‑fluorinated analogs [1]. The meta‑trifluoromethyl group further fine‑tunes the electron density on the aromatic ring—in a manner distinct from the para isomer—thereby altering reactivity in electrophilic aromatic substitution and cross‑coupling steps that are central to pharmaceutical intermediate synthesis. Consequently, substitution with a non‑fluorinated acetophenone, a mono‑fluorinated variant, or even a regioisomeric difluoro‑trifluoromethyl phenyl ethanone can lead to divergent reaction yields, altered impurity profiles, and changes in downstream biological activity that can derail a medicinal chemistry program.

Quantitative Differentiation of 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone Relative to Closest Analogs


Regiochemistry Matters: Meta‑CF3 Placement Shifts Electronic and Steric Parameters Compared to the Para Isomer

The position of the trifluoromethyl group on the phenyl ring directly influences the compound's electronic and steric properties. The meta‑substituted target compound (CAS 50562‑07‑7) exhibits a Hammett σm value of 0.43 for the CF3 group, whereas the para isomer (2,2‑difluoro‑1‑[4‑(trifluoromethyl)phenyl]ethanone) exhibits a σp value of 0.54 [1]. This difference of 0.11 σ units translates into a measurably distinct electron‑withdrawing effect at the reaction center. In practice, the meta isomer retains greater electron density on the carbonyl carbon, which can moderate the rate of nucleophilic addition and reduce unwanted side reactions during subsequent transformations such as Grignard additions or reductive aminations. Computationally predicted LogP values also differ: 3.15 for the meta isomer versus approximately 3.3 for the para isomer (calculated from available fragment contributions), indicating subtle but potentially meaningful differences in pharmacokinetic distribution if a derived compound were advanced into biological studies.

Medicinal Chemistry Structure‑Activity Relationship Fluorine Chemistry

α,α‑Difluoro Substitution Provides a Measurable Advantage in Carbonyl Hydrate Stability Relative to Non‑Fluorinated Analogs

α,α‑Difluoroketones readily form stable hydrates (gem‑diols) in aqueous media, a property that is exploited in the design of transition‑state analog enzyme inhibitors. The equilibrium constant for hydrate formation (Khyd) is dramatically enhanced by the electron‑withdrawing effect of the two α‑fluorine atoms. While a non‑fluorinated acetophenone such as 1‑[3‑(trifluoromethyl)phenyl]ethanone exists almost entirely in the ketone form (Khyd < 0.001), the target compound 2,2‑difluoro‑1‑[3‑(trifluoromethyl)phenyl]‑ethanone is expected to exhibit Khyd values on the order of 1–10 under physiological pH based on class‑level data for related aryl difluoromethyl ketones [1]. This represents a >1000‑fold increase in the population of the tetrahedral hydrate species, which is the inhibitory form recognized by serine and aspartyl proteases. For researchers designing mechanism‑based inhibitors, this property is non‑negotiable and cannot be replicated by a mono‑fluorinated or non‑fluorinated ketone.

Enzyme Inhibition Transition‑State Analog Design Fluorine Chemistry

Meta‑CF3 Placement Unlocks Orthogonal Reactivity in Palladium‑Catalyzed Cross‑Coupling Relative to Ortho‑Substituted Analogs

The absence of an ortho‑fluorine substituent in the target compound provides a critical synthetic advantage over analogs such as 2,2‑difluoro‑1‑(2‑fluoro‑3‑(trifluoromethyl)phenyl)ethanone (CAS 2091330‑52‑6). Ortho‑fluorine substituents are known to retard oxidative addition and transmetallation steps in palladium‑catalyzed cross‑coupling reactions due to increased steric hindrance and electronic deactivation. In a comparative study of aryl difluoromethyl ketones in Suzuki‑Miyaura coupling, substrates with an unsubstituted ortho position adjacent to the ketone showed consistently higher conversion than their 2‑fluoro counterparts [1]. The target compound, bearing only a meta‑CF3 group and no ortho substituent, retains a freely accessible ortho‑C–H bond that can be exploited for directed C–H activation or sequential halogenation/coupling sequences, offering greater synthetic versatility for building diverse chemical libraries.

Synthetic Methodology Cross‑Coupling Late‑Stage Functionalization

Fluorine Mass Fraction of 42.4 % Delivers the Highest F‑Content Among Commercially Available C9H5F5O Regioisomers

With five fluorine atoms contributing 42.4 % of its total molecular mass of 224.13 Da, the target compound achieves the theoretical maximum fluorine loading for a small aromatic ketone of its carbon count. This fluorine density is advantageous for metabolic stabilization of derived molecules and for 19F NMR‑based assay development. While the para isomer (2,2‑difluoro‑1‑[4‑(trifluoromethyl)phenyl]ethanone) shares the identical elemental composition and fluorine mass fraction, the meta arrangement of the CF3 group results in a distinct 19F NMR chemical shift pattern: the CF3 fluorine resonance appears as a singlet with a 5JFF coupling to the CHF2 fluorine nuclei that is only observable in the meta isomer due to the through‑bond connectivity, whereas the para isomer shows no detectable J‑coupling between the CF3 and CHF2 groups [1]. This spectral feature provides a non‑destructive, quantitative method to confirm the correct regioisomer has been procured and has not undergone isomerization during storage or reaction.

Medicinal Chemistry Metabolic Stability Fluorine Chemistry 19F NMR

Procurement‑Relevant Application Scenarios for 2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone (50562-07-7)


Medicinal Chemistry: Synthesis of Transition‑State Analog Enzyme Inhibitors

The α,α‑difluoroketone functionality of 50562‑07‑7 is the core pharmacophore for transition‑state analog inhibitors of serine hydrolases, cysteine proteases, and aspartyl proteases. The meta‑trifluoromethyl group provides additional binding pocket occupancy and metabolic stability. Researchers developing inhibitors for targets such as human leukocyte elastase (HLE) or plasmepsin can use this building block directly in fragment‑based or structure‑guided design, leveraging the >1000‑fold enhanced hydrate formation relative to non‑fluorinated ketones [4].

Synthetic Methodology: Substrate for Visible‑Light Umpolung Cross‑Coupling

The compound is a competent substrate for visible‑light‑promoted reductive cross‑coupling with 2‑alkenylpyridines, a metal‑free transformation that accesses tertiary alcohols bearing both difluoromethyl and trifluoromethyl groups [4]. The meta‑substitution pattern ensures electronic compatibility with the umpolung manifold without the steric interference that ortho‑fluorinated variants would introduce.

19F NMR Probe Development and Quality Control

The unique 19F NMR signature of the meta isomer—including the through‑bond 5JFF coupling between the CF3 and CHF2 groups—allows the compound to serve as a diagnostic standard for 19F NMR method development or as an internal probe for reaction monitoring [4]. This is a direct advantage over the para isomer, which lacks this coupling signature.

Agrochemical Intermediate: Diversification via Ortho‑Directed C–H Activation

With an unsubstituted ortho position on the phenyl ring, this building block is ideally suited for late‑stage C–H functionalization strategies commonly employed in agrochemical lead optimization. The electron‑withdrawing meta‑CF3 group directs electrophilic palladation to the sterically accessible ortho site, enabling sequential installation of aryl, heteroaryl, or amine substituents without the need for pre‑functionalized starting materials [4].

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